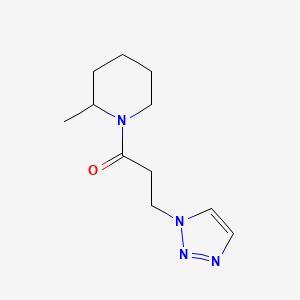
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, also known as DMFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFPC belongs to the class of pyrrolidine carboxamides, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is believed to exert its biological effects by binding to specific receptors in the body, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. By binding to these receptors, N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is able to modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects
Studies have shown that N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines in the body. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively target specific receptors in the body, which allows for more precise and targeted experimentation. However, one of the limitations of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. One area of interest is in the development of novel anti-inflammatory and analgesic drugs based on the structure of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. Another area of research is in the study of the potential anti-cancer effects of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide and its potential applications in other areas of science.
Synthesis Methods
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with N,N-dimethylpropanediamine, followed by the addition of acetic anhydride and pyrrolidine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide.
properties
IUPAC Name |
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-10(6-8-18-9)12(16)15-7-4-5-11(15)13(17)14(2)3/h6,8,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMTAHLOSJPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
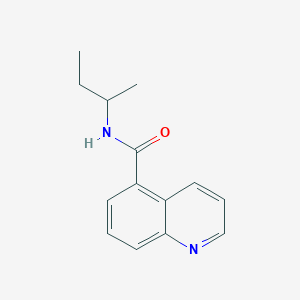
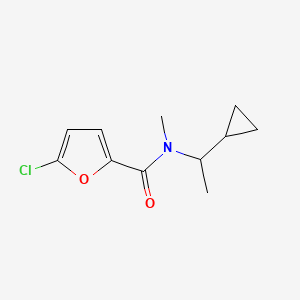
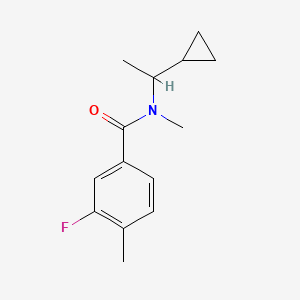
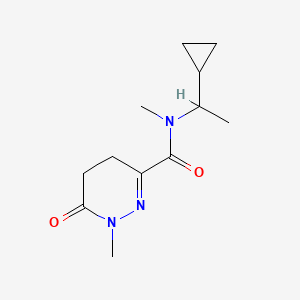
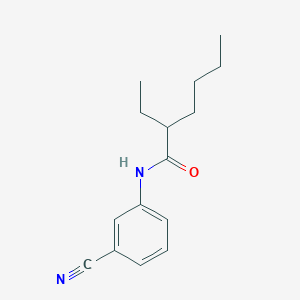

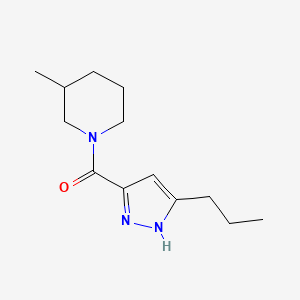
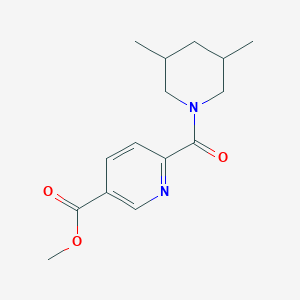
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
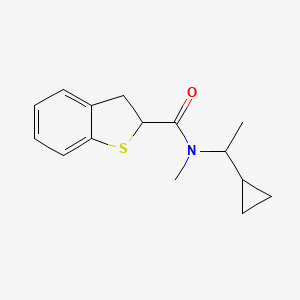
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
